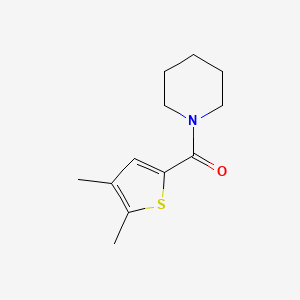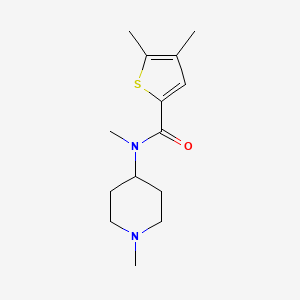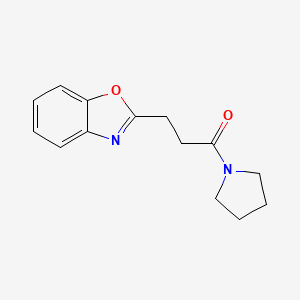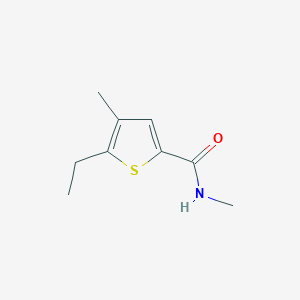
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as ABOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABOM belongs to the class of benzodioxepine derivatives, which have been studied for their pharmacological properties.
作用機序
The exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to exert various biochemical and physiological effects. In vitro studies have shown that azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is its high potency and selectivity. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for its target receptors and enzymes, which makes it an ideal tool for studying their functions. However, one limitation of using azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to elucidate the exact mechanism of action of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone and its effects on neurotransmitter systems and inflammatory pathways.
Conclusion
In conclusion, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is a benzodioxepine derivative that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a therapeutic agent.
合成法
The synthesis of azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a white solid, which can be purified by recrystallization.
科学的研究の応用
Azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to possess neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In psychiatry, azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been studied for its anxiolytic and antidepressant effects. azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been investigated for its anticancer properties and may have potential as a chemotherapeutic agent.
特性
IUPAC Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-8-3-1-2-4-9-17)13-6-7-14-15(12-13)20-11-5-10-19-14/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLLPHNFHLUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)





![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


